molecular formula C9H11N5O B1484280 4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol CAS No. 2091554-47-9

4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol

Cat. No.: B1484280
CAS No.: 2091554-47-9
M. Wt: 205.22 g/mol
InChI Key: LMJFWCQYKYCHIH-UHFFFAOYSA-N
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Description

4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol is a heterocyclic compound that features a pyrazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol typically involves the formation of the pyrazole ring followed by its fusion with a pyridazine ring. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups on the compound can participate in substitution reactions, often facilitated by acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-amino-3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)14(13-5)8-4-7(10)9(15)12-11-8/h3-4H,1-2H3,(H2,10,11)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJFWCQYKYCHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=O)C(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol
Reactant of Route 2
4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol
Reactant of Route 3
4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol
Reactant of Route 4
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Reactant of Route 5
4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol
Reactant of Route 6
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4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol

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